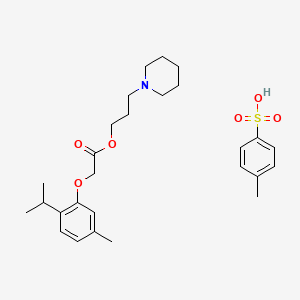![molecular formula C15H15NO3 B14687505 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol CAS No. 26449-43-4](/img/structure/B14687505.png)
5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethoxy group, a hydroxyphenyl group, and a methylideneamino linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol typically involves the condensation reaction between 5-ethoxy-2-aminophenol and 3-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-2-aminophenol
- 3-Hydroxybenzaldehyde
- 5-Ethoxy-2-[(3-methoxyphenyl)methylideneamino]phenol
Comparison
5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol is unique due to the presence of both hydroxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
26449-43-4 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
5-ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO3/c1-2-19-13-6-7-14(15(18)9-13)16-10-11-4-3-5-12(17)8-11/h3-10,17-18H,2H2,1H3 |
InChI Key |
SOAIBXPFTBJFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


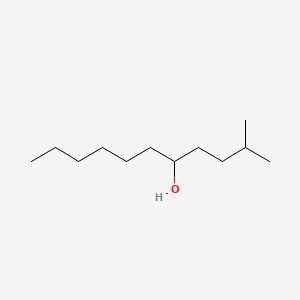
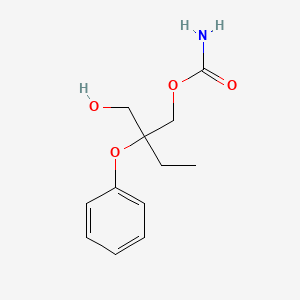
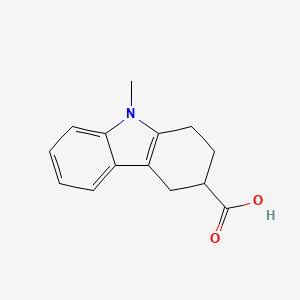

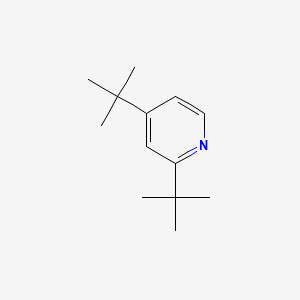
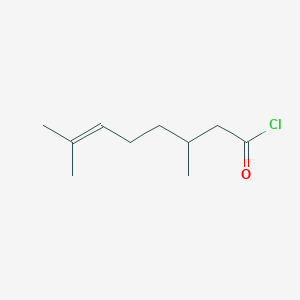
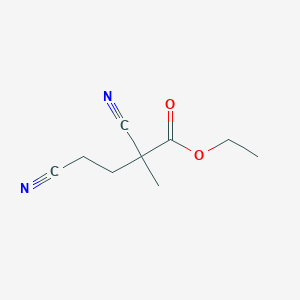



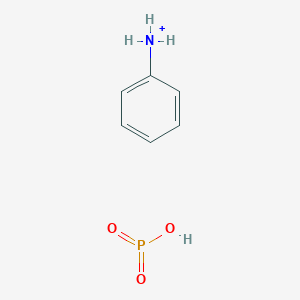

![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
